1-(4-Ethoxyphenyl)acetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

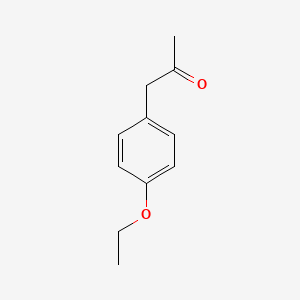

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAYQKVAKVNBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341330 | |

| Record name | 1-(4-Ethoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144818-72-4 | |

| Record name | 1-(4-Ethoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)acetone: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Ethoxyphenyl)acetone, a ketone derivative, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its molecular structure, featuring an ethoxyphenyl group attached to an acetone moiety, lends itself to diverse chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen experimental conditions.

Section 1: Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several logical bond disconnections, pointing towards a few core synthetic strategies. The most prominent disconnection is at the C-C bond between the aromatic ring and the acetone fragment, suggesting a Friedel-Crafts type reaction. Another key disconnection is at the C-C bond adjacent to the carbonyl group, which opens up possibilities involving nucleophilic additions to a phenylacetic acid derivative or a benzyl cyanide derivative.

The following sections will delve into the practical execution of these strategies, outlining the necessary starting materials and detailed protocols.

Logical Relationship Diagram: Synthetic Pathways

Caption: Key synthetic pathways to this compound from various starting materials.

Section 2: Friedel-Crafts Acylation of Phenetole

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. In this approach, phenetole (ethoxybenzene) is acylated using an appropriate three-carbon acylating agent in the presence of a Lewis acid catalyst.

Starting Materials

| Starting Material | Role | Key Considerations |

| Phenetole | Aromatic Substrate | The ethoxy group is an ortho, para-directing activator, leading to a mixture of isomers. The para-product is typically the major isomer due to steric hindrance at the ortho positions. |

| Acylating Agent | Source of the propanone moiety | Common choices include chloroacetone, propionyl chloride, or acetic anhydride. The choice of agent can influence reaction conditions and byproducts. |

| Lewis Acid Catalyst | Activates the acylating agent | Aluminum chloride (AlCl₃) is the most common and potent catalyst.[1][2][3] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes offering milder reaction conditions. |

| Solvent | Reaction Medium | An inert solvent is required. Dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene are frequently used.[3] The choice of solvent can affect catalyst solubility and reaction temperature. |

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (or a polarized complex). This electrophile is then attacked by the electron-rich phenetole ring, primarily at the para position, to form a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired ketone.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Step-by-step workflow for Friedel-Crafts acylation.

Protocol: Synthesis via Friedel-Crafts Acylation of Phenetole with Chloroacetone

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenetole (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Acylating Agent Addition: Add chloroacetone (1.0 eq) dropwise from the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Section 3: Synthesis from 4-Ethoxybenzaldehyde

This route utilizes 4-ethoxybenzaldehyde as the starting material and typically involves a two-step process: a condensation reaction to form an intermediate, followed by a rearrangement or reduction. The Darzens condensation is a notable example.[4][5]

Starting Materials

| Starting Material | Role | Key Considerations |

| 4-Ethoxybenzaldehyde | C₉ aromatic aldehyde | Readily available and can be synthesized from phenetole.[6][7][8] |

| α-Chloroacetate or α-Chloropropionate | Forms the glycidic ester intermediate | The choice of ester will determine the final side chain. For the acetone moiety, an α-chloropropionate is suitable. |

| Base | Promotes the condensation | A strong, non-nucleophilic base is required. Sodium ethoxide or potassium tert-butoxide are commonly used. |

| Solvent | Reaction Medium | Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are preferred. |

Mechanistic Rationale

The Darzens condensation involves the deprotonation of the α-haloester by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-ethoxybenzaldehyde. The resulting alkoxide undergoes an intramolecular Sₙ2 reaction to form a glycidic ester (an epoxide). This intermediate can then be hydrolyzed and decarboxylated to yield the target ketone.

Darzens Condensation Pathway

Caption: Key steps in the Darzens condensation route.

Section 4: Synthesis from 4-Ethoxyphenylacetic Acid

This approach involves the reaction of a 4-ethoxyphenylacetic acid derivative with an organometallic reagent.

Starting Materials

| Starting Material | Role | Key Considerations |

| 4-Ethoxyphenylacetic acid | C₁₀ carboxylic acid | Can be prepared from 4-ethoxybenzyl cyanide.[9][10][11][12] |

| Organolithium or Grignard Reagent | Source of the methyl groups | Methyllithium (MeLi) or methylmagnesium bromide (MeMgBr) are the reagents of choice. Two equivalents are required. |

| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Activates the carboxylic acid | Converts the carboxylic acid to the more reactive acyl chloride. This is an optional but often beneficial preliminary step. |

| Solvent | Reaction Medium | Anhydrous ethereal solvents such as diethyl ether or THF are essential to prevent quenching of the organometallic reagent. |

Mechanistic Rationale

The first equivalent of the organometallic reagent deprotonates the carboxylic acid. The second equivalent then adds to the carboxylate to form a stable dianion intermediate. Upon acidic workup, this intermediate collapses to form the methyl ketone. Alternatively, converting the carboxylic acid to an acyl chloride first allows for a more straightforward nucleophilic acyl substitution with one equivalent of an organocuprate (Gilman reagent) or a Grignard reagent at low temperatures.

Section 5: Synthesis from 4-Ethoxybenzyl Cyanide

This method utilizes a Grignard reaction with a nitrile, which is a reliable way to synthesize ketones.[13][14]

Starting Materials

| Starting Material | Role | Key Considerations |

| 4-Ethoxybenzyl Cyanide | Nitrile precursor | Can be synthesized from 4-ethoxybenzyl halide via nucleophilic substitution with a cyanide salt. |

| Methylmagnesium Bromide (MeMgBr) | Grignard Reagent | Acts as the nucleophile to attack the nitrile carbon. |

| Solvent | Reaction Medium | Anhydrous diethyl ether or THF is crucial for the formation and reaction of the Grignard reagent. |

| Aqueous Acid | For hydrolysis | Dilute hydrochloric acid or sulfuric acid is used in the workup to hydrolyze the intermediate imine. |

Protocol: Synthesis via Grignard Reaction with 4-Ethoxybenzyl Cyanide

-

Grignard Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether.

-

Nitrile Addition: Cool the Grignard solution to 0 °C. Add a solution of 4-ethoxybenzyl cyanide (1.0 eq) in anhydrous diethyl ether dropwise.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then reflux for 2 hours.

-

Hydrolysis: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and dilute sulfuric acid.

-

Workup and Purification: Stir the mixture until the intermediate imine is fully hydrolyzed. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Section 6: Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material(s) | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Phenetole, Acylating Agent | Direct, often high-yielding for the para-isomer. | Requires a strong Lewis acid, potential for isomer formation and polysubstitution. |

| Darzens Condensation | 4-Ethoxybenzaldehyde, α-haloester | Good control over the carbon skeleton, milder conditions than Friedel-Crafts. | Multi-step process, can have issues with stereoselectivity in the epoxide formation. |

| From 4-Ethoxyphenylacetic Acid | 4-Ethoxyphenylacetic acid, Organometallic reagent | Utilizes a different set of precursors, can be high-yielding. | Requires two equivalents of expensive and highly reactive organometallic reagents. |

| From 4-Ethoxybenzyl Cyanide | 4-Ethoxybenzyl Cyanide, Grignard reagent | Reliable and generally high-yielding ketone synthesis. | The nitrile starting material can be toxic and requires careful handling. |

Conclusion

The synthesis of this compound can be approached from several viable starting materials and synthetic strategies. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The Friedel-Crafts acylation of phenetole offers a direct and efficient route, while methods starting from 4-ethoxybenzaldehyde or 4-ethoxyphenylacetic acid derivatives provide valuable alternatives with different selectivity and reaction condition requirements. For all methodologies, adherence to anhydrous conditions and careful control of reaction parameters are paramount to achieving high yields and purity of the final product.

References

- ChemicalBook. (2026, January 13). 4-Methoxyphenylacetone | 122-84-9.

- YouTube. (2025, May 2). Grignard Reagent with Cyanide, Epoxide and Oxygen.

- RSC Publishing. (2020, November 10). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.

- PubChem. This compound | C11H14O2 | CID 572335.

- Chem-Impex. 4-Ethoxybenzaldehyde.

- Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol.

- Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

- Sigma-Aldrich. 4-Ethoxybenzaldehyde 99 10031-82-0.

- ChemScene. 4919-33-9 | 2-(4-Ethoxyphenyl)acetic acid.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

- A. Lindenschmidt. (2010, January 25). One of the earliest reported reactions applicable to the one-carbon homologation of aldehydes is the Darzens.

- ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol?.

- ChemicalBook. (2025, September 5). 4-ETHOXYPHENYLACETIC ACID | 4919-33-9.

- Biosynth. 4-Ethoxyphenylacetic acid | 4919-33-9 | FE33903.

- PubChem. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834.

- thermofisher.com. 4-Ethoxyphenylacetic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

Sources

- 1. reddit.com [reddit.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemimpex.com [chemimpex.com]

- 7. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]

- 8. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9 [chemicalbook.com]

- 11. biosynth.com [biosynth.com]

- 12. A10129.14 [thermofisher.com]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of 1-(4-ethoxyphenyl)acetone: A Technical Guide for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of a robust and scalable method for the synthesis of 1-(4-ethoxyphenyl)acetone, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, 4-ethoxyphenylacetic acid. This document is intended for researchers, chemists, and professionals in the field of drug development, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a thorough discussion of the critical parameters that ensure a successful and reproducible synthesis.

Executive Summary

The synthesis of this compound from 4-ethoxyphenylacetic acid is efficiently achieved through the nucleophilic addition of an organolithium reagent. This method is favored for its high yield and selectivity, avoiding the common issue of over-addition often encountered with other organometallic reagents. The core of this process involves the reaction of 4-ethoxyphenylacetic acid with two equivalents of methyllithium to form a stable dianion intermediate. Subsequent acidic workup of this intermediate directly yields the desired ketone, this compound. This guide will elaborate on the mechanistic underpinnings of this transformation, provide a comprehensive experimental protocol, and detail the necessary safety precautions and analytical characterization techniques.

Introduction

This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is present in compounds targeting various therapeutic areas. Consequently, a reliable and efficient synthetic route to this intermediate is of significant interest to the pharmaceutical industry. While several synthetic strategies can be envisioned, the direct conversion of a carboxylic acid to a ketone using an organolithium reagent presents a particularly attractive approach due to its atom economy and operational simplicity.[1][2][3] This guide focuses on this specific transformation, providing the necessary details for its successful implementation in a laboratory setting.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the product is paramount for a safe and effective synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| 4-ethoxyphenylacetic acid | C₁₀H₁₂O₃ | 180.20 | 87-91 | 318.5±17.0 | Irritant |

| Methyllithium (in diethyl ether) | CH₃Li | 21.98 | N/A | N/A | Pyrophoric, Water-reactive, Corrosive |

| This compound | C₁₁H₁₄O₂ | 178.23 | N/A | N/A | To be handled with care |

Reaction Mechanism and Rationale

The conversion of a carboxylic acid to a ketone using an organolithium reagent is a powerful transformation that proceeds through a distinct mechanistic pathway.[1][4] Unlike Grignard reagents, which typically add to the ketone product to form a tertiary alcohol, organolithium reagents can be controlled to stop at the ketone stage.[1]

The reaction is initiated by the deprotonation of the acidic proton of the carboxylic acid by the first equivalent of methyllithium, a strong base. This acid-base reaction is rapid and exothermic.

The second equivalent of methyllithium then acts as a nucleophile, attacking the carbonyl carbon of the resulting lithium carboxylate. This addition forms a stable tetrahedral dianion intermediate. The stability of this dianion is a key feature of this reaction, preventing further addition of the organolithium reagent.

Finally, a careful aqueous acidic workup protonates the dianion, which then collapses to form a hydrate. This hydrate is unstable and readily eliminates a molecule of water to yield the final ketone product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 4-ethoxyphenylacetic acid.

Materials and Equipment

-

Reactants:

-

4-ethoxyphenylacetic acid (≥98% purity)

-

Methyllithium solution (e.g., 1.6 M in diethyl ether)

-

Hydrochloric acid (concentrated)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with a bubbler

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Safety Precautions

Methyllithium is a pyrophoric and water-reactive reagent. It will ignite spontaneously on contact with air and reacts violently with water.[5][6][7] This procedure must be performed under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood. All glassware must be thoroughly dried before use. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory. A Class D fire extinguisher should be readily accessible.

Step-by-Step Procedure

-

Reaction Setup:

-

A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, a gas inlet connected to an inert gas line, and an addition funnel, is assembled and flame-dried under a stream of inert gas.

-

The flask is allowed to cool to room temperature under the inert atmosphere.

-

-

Reactant Preparation:

-

In the reaction flask, dissolve 5.0 g (27.7 mmol) of 4-ethoxyphenylacetic acid in 100 mL of anhydrous diethyl ether.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

-

Addition of Methyllithium:

-

Carefully, 38.2 mL (61.1 mmol, 2.2 equivalents) of 1.6 M methyllithium in diethyl ether is drawn into a syringe and transferred to the addition funnel.

-

The methyllithium solution is added dropwise to the stirred solution of 4-ethoxyphenylacetic acid over a period of 30 minutes, maintaining the internal temperature below -65 °C. Vigorous gas evolution (methane) will be observed initially.

-

-

Reaction Progression:

-

After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours.

-

The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for a further 1 hour.

-

-

Workup and Extraction:

-

The reaction mixture is carefully quenched by slowly adding it to 100 mL of a vigorously stirred, ice-cold 1 M hydrochloric acid solution.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

-

Drying and Solvent Removal:

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification (Optional):

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. aklectures.com [aklectures.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)acetone via Alkylation of 4-Ethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(4-ethoxyphenyl)acetone, a valuable ketone intermediate in the development of pharmaceutical agents. The primary focus is on the alkylation of 4-ethoxyphenylacetonitrile using a Grignard reagent, a robust and widely applicable method for carbon-carbon bond formation. This document will delve into the underlying chemical principles, provide detailed experimental protocols, discuss potential challenges, and offer insights into the purification and characterization of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully and safely implement this synthesis in a laboratory setting.

Introduction

Arylacetones are a class of organic compounds that serve as critical building blocks in the synthesis of a wide array of biologically active molecules. Their structural motif is present in numerous pharmaceuticals, including antihypertensives, antidepressants, and agents for treating benign prostatic hyperplasia.[1] For instance, the closely related analog, 4-methoxyphenylacetone, is a key intermediate in the synthesis of drugs such as tamsulosin and methyldopa.[1] The ethoxy analog, this compound, holds similar promise as a precursor to novel therapeutic agents, making its efficient synthesis a topic of significant interest to the drug development community.

This guide focuses on a reliable and scalable method for the preparation of this compound, commencing from the readily accessible starting material, 4-ethoxyphenylacetonitrile. The core transformation involves the nucleophilic addition of a methyl Grignard reagent to the nitrile functionality, followed by acidic hydrolysis of the resulting imine intermediate. This two-step, one-pot approach is a classic and effective strategy for the synthesis of ketones from nitriles.[2][3]

This document will provide a comprehensive overview of this synthetic route, including a detailed discussion of the reaction mechanism, step-by-step experimental procedures, and methods for purification and characterization of the target compound. Furthermore, potential side reactions and strategies to mitigate them will be addressed to ensure a high-yielding and reproducible synthesis.

Reaction Schematics and Mechanism

The overall transformation can be depicted as a two-step process:

Step 1: Nucleophilic Addition of the Grignard Reagent

The first step of the synthesis involves the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent (e.g., methylmagnesium iodide) on the electrophilic carbon of the nitrile group.[2] This addition reaction breaks the carbon-nitrogen pi bond, leading to the formation of a magnesium salt of an imine.[3]

Step 2: Hydrolysis of the Imine Intermediate

The imine-magnesium complex is then subjected to an acidic aqueous work-up. The imine is first protonated to form an iminium ion, which is more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a carbinolamine intermediate, followed by the elimination of ammonia to yield the final ketone product.[2][3]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(4-Ethoxyphenyl)acetone

Foreword: The Role of Infrared Spectroscopy in Pharmaceutical Development

In the landscape of modern drug discovery and development, the unambiguous characterization of molecular structure is paramount. Infrared (IR) spectroscopy serves as a cornerstone analytical technique, providing a rapid, non-destructive, and highly informative fingerprint of a molecule's functional groups and overall architecture. For active pharmaceutical ingredients (APIs) and their intermediates, such as 1-(4-Ethoxyphenyl)acetone, IR spectroscopy is an indispensable tool for identity confirmation, purity assessment, and quality control throughout the manufacturing process. This guide provides a comprehensive exploration of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Significance

This compound, with the chemical formula C₁₁H₁₄O₂, is a ketone derivative that features several key functional groups amenable to IR spectroscopic analysis.[1] Its structure comprises a para-disubstituted benzene ring, an ether linkage, and a ketone carbonyl group. Each of these moieties possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies, collectively forming a unique spectral signature.

| Property | Value |

| IUPAC Name | 1-(4-ethoxyphenyl)propan-2-one |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 144818-72-4 |

Table 1: Key properties of this compound.[1]

The following diagram illustrates the molecular structure of this compound, highlighting the principal functional groups that will be the focus of our spectroscopic investigation.

Caption: Molecular structure of this compound highlighting key functional groups.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is intrinsically linked to the sample preparation methodology. The choice of technique depends on the physical state of the sample and the desired information.

Sample Preparation

This compound is typically a solid or a high-boiling liquid at room temperature. The following are suitable sample preparation techniques:

-

KBr Pellet Method (for solids): This is a common method for obtaining high-quality spectra of solid samples.

-

Grinding: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation and serves as a matrix.

-

Pellet Pressing: The homogenous mixture is then placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

-

-

Thin Film Method (for liquids or low-melting solids): This technique is simpler and faster than the KBr pellet method.

-

Application: A small drop of the liquid sample, or the solid melted by gentle heating, is placed between two IR-transparent salt plates (e.g., NaCl or KBr).

-

Film Formation: The plates are pressed together to form a thin, uniform film.

-

Analysis: The assembly is mounted in the spectrometer's sample holder for measurement.

-

Instrumental Parameters

For a typical Fourier Transform Infrared (FTIR) spectrometer, the following parameters are recommended for the analysis of this compound:

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrations of most organic functional groups. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for routine identification without excessive noise. |

| Number of Scans | 16-32 | Improves the signal-to-noise ratio of the spectrum. |

| Apodization | Happ-Genzel | A good general-purpose function that balances resolution and peak shape. |

Self-Validating System: Before analyzing the sample, a background spectrum of the empty sample compartment (or the clean salt plates/KBr pellet) must be acquired. This background is then automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any absorbance from the sample holder or matrix.

Spectral Interpretation: A Guided Analysis

The IR spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

Caption: Logical workflow for the interpretation of the IR spectrum of this compound.

The Diagnostic Region (4000 - 1500 cm⁻¹)

This region is characterized by stretching vibrations of key functional groups.

-

C-H Stretching Vibrations (3100 - 2850 cm⁻¹):

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium intensity sharp peaks are expected in this region, corresponding to the stretching of the C-H bonds on the benzene ring.[2]

-

Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): Stronger absorptions will be observed just below 3000 cm⁻¹, arising from the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups of the ethoxy and acetone moieties.[3]

-

-

Carbonyl (C=O) Stretching Vibration (1750 - 1680 cm⁻¹):

-

This is one of the most prominent and easily identifiable peaks in the spectrum. For an alkyl aryl ketone like this compound, a strong, sharp absorption is expected around 1715 cm⁻¹ .[3] The conjugation of the carbonyl group with the aromatic ring in some ketones can lower this frequency, but in this molecule, the carbonyl is insulated from the ring by a methylene group, thus a typical aliphatic ketone frequency is anticipated.

-

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from a combination of stretching and bending vibrations.

-

Aromatic C=C Stretching (1610 - 1450 cm⁻¹):

-

The benzene ring will exhibit a series of medium to strong, sharp absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring. Typically, peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹.

-

-

Aliphatic C-H Bending (1470 - 1365 cm⁻¹):

-

The bending (scissoring and rocking) vibrations of the methylene and methyl groups will give rise to medium intensity peaks in this range.

-

-

Ether C-O Stretching (1250 - 1050 cm⁻¹):

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹):

-

The substitution pattern on the benzene ring can often be determined from the strong absorptions in this region. For a para-disubstituted benzene ring, a strong, characteristic peak is expected in the range of 860 - 790 cm⁻¹ .

-

Summary of Expected IR Absorptions

The following table summarizes the predicted key IR absorption bands for this compound, providing a valuable reference for spectral analysis.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Strong |

| ~1715 | C=O Stretch | Ketone | Strong, Sharp |

| 1610 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1470 - 1365 | C-H Bend | Aliphatic (-CH₂, -CH₃) | Medium |

| ~1250 | Asymmetric C-O-C Stretch | Phenyl Alkyl Ether | Strong |

| ~1050 | Symmetric C-O-C Stretch | Phenyl Alkyl Ether | Strong |

| 860 - 790 | C-H Out-of-Plane Bend | p-Disubstituted Aromatic | Strong |

Table 2: Predicted IR absorption bands for this compound.

Conclusion: A Powerful Tool for Molecular Characterization

Infrared spectroscopy provides a robust and information-rich method for the structural elucidation and identity confirmation of this compound. By systematically analyzing the key regions of the IR spectrum, researchers and quality control professionals can confidently verify the presence of the defining ketone, ether, and para-substituted aromatic functionalities. The unique combination of these absorption bands in the fingerprint region serves as a definitive molecular signature, ensuring the integrity and quality of this important pharmaceutical intermediate. This guide provides the foundational knowledge and practical insights necessary to effectively apply IR spectroscopy in the rigorous environment of drug development.

References

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

-

Asiri, A. M., et al. (2019). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one. ResearchGate. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. In Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Grignard Reaction with 1-(4-Ethoxyphenyl)acetone for Tertiary Alcohol Synthesis

Executive Summary

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the conversion of carbonyl compounds into more complex alcohols.[1][2] This guide provides a detailed examination of the reaction between 1-(4-ethoxyphenyl)acetone and a methyl Grignard reagent to synthesize the tertiary alcohol, 2-(4-ethoxyphenyl)propan-2-ol. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it delves into the causality behind procedural choices, offering field-proven insights to ensure experimental success, reproducibility, and safety. We will explore the reaction mechanism, critical parameters, potential side reactions, and a self-validating, step-by-step protocol designed for immediate application in a research or development setting.

The Underlying Chemistry: Mechanism and Rationale

The reaction of a Grignard reagent with a ketone is a classic nucleophilic addition to the carbonyl group.[3] The carbon atom in the Grignard reagent is highly nucleophilic due to the polar carbon-magnesium bond, making it an excellent agent for attacking the electrophilic carbonyl carbon of the ketone.[4]

Nucleophilic Addition Pathway

The reaction proceeds in two primary stages:

-

Nucleophilic Attack: The nucleophilic carbon of the methylmagnesium halide (CH₃MgX) attacks the electrophilic carbonyl carbon of this compound. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a magnesium alkoxide intermediate.[1]

-

Protonation (Work-up): The addition of a mild acid in the work-up step protonates the negatively charged oxygen of the alkoxide, yielding the final tertiary alcohol product, 2-(4-ethoxyphenyl)propan-2-ol.[3]

Caption: Reaction mechanism of Grignard addition to a ketone.

Critical Parameters for Success: An Expert Perspective

The success of a Grignard reaction is critically dependent on rigorous control of the experimental conditions. The high reactivity that makes the reagent so useful also renders it susceptible to deactivation and side reactions.

The Imperative of Anhydrous Conditions

Grignard reagents are exceptionally strong bases and will react readily with any available acidic protons, including those from water, alcohols, or even trace atmospheric moisture.[5][6] This parasitic reaction consumes the Grignard reagent, converting it into an alkane (methane, in this case) and reducing the overall yield.[6]

Causality: The pKa of an alkane is ~50, making its conjugate base (the carbanion of the Grignard reagent) extraordinarily basic. Water, with a pKa of ~15.7, is a powerful acid in this context and will irreversibly quench the reagent.

Practical Implications:

-

All glassware must be scrupulously dried before use, typically by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling in a desiccator.[7]

-

Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are mandatory. These ethers also play a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium atom.[5]

-

The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to exclude atmospheric moisture.

Thermal Management and Reagent Addition

The addition of the Grignard reagent to a ketone is a highly exothermic process. Uncontrolled temperature can lead to side reactions and potential safety hazards.

Causality: Rapid addition can cause the solvent to boil, leading to loss of material and pressure buildup. Elevated temperatures can also favor side reactions such as enolization.[8]

Practical Implications:

-

The solution of this compound should be added slowly and dropwise to the Grignard reagent solution.[7]

-

The reaction flask should be immersed in an ice bath (0 °C) to effectively dissipate the heat generated during the addition.

-

Maintaining a gentle reflux during the addition can be a sign of a healthy reaction rate, but vigorous, uncontrolled boiling must be avoided.[7]

Stoichiometry and Reagent Choice

A slight molar excess (typically 1.1 to 1.5 equivalents) of the Grignard reagent is recommended to ensure complete conversion of the ketone, accounting for any minor quenching by trace impurities. While methylmagnesium bromide is common, the chloride or iodide analogues are also effective. Bromides often provide a good balance of reactivity and ease of preparation.

Navigating Potential Side Reactions

A well-executed protocol minimizes side reactions, but awareness of potential pitfalls is key to troubleshooting.

| Side Reaction | Description | Mitigation Strategy |

| Enolization | The Grignard reagent acts as a base, abstracting an acidic α-proton from the ketone to form an enolate. Upon work-up, this regenerates the starting ketone, lowering the yield.[5][8] | Use low temperatures (0 °C or below). Use a less sterically hindered Grignard reagent if possible. |

| Reduction | If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[8] | This is not a concern when using methylmagnesium bromide, which lacks β-hydrogens. |

| Wurtz-Type Coupling | The Grignard reagent can couple with the parent alkyl halide during its formation, or with itself. This is more prevalent at higher temperatures. | Maintain controlled temperature during Grignard reagent formation and ensure slow addition of the alkyl halide. |

Detailed Laboratory Protocol

This protocol provides a self-validating system for the synthesis and isolation of 2-(4-ethoxyphenyl)propan-2-ol.

Experimental Workflow Overview

Caption: Step-by-step experimental workflow.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Magnesium turnings | 24.31 | 0.81 g | 33.3 | Activate if necessary. |

| Bromomethane (in Et₂O) or Iodomethane | 94.94 / 141.94 | ~30 mmol | ~30 | Use a solution or pure liquid. |

| This compound | 178.23 | 4.46 g | 25.0 | Ensure it is dry. |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | ~100 mL | - | Solvent. |

| Saturated aq. NH₄Cl | - | ~50 mL | - | For quenching. |

| Iodine | 253.81 | 1 small crystal | - | Initiator. |

Equipment: 3-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen/argon line, ice bath, separatory funnel. All glassware must be flame-dried under an inert atmosphere.

Part A: Formation of Methylmagnesium Bromide

-

Apparatus Setup: Assemble the flame-dried 3-neck flask with a condenser, dropping funnel, and nitrogen inlet. Place the magnesium turnings and a small iodine crystal in the flask.[5]

-

Initiation: Add ~20 mL of anhydrous Et₂O to the flask. Prepare a solution of bromomethane (or iodomethane) in ~30 mL of anhydrous Et₂O in the dropping funnel.

-

Addition: Add a small portion (~2-3 mL) of the halide solution to the magnesium. The brown color of the iodine should fade, and gentle bubbling should commence, indicating the reaction has started. If it doesn't start, gentle warming with a heat gun may be required.

-

Reagent Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes until most of the magnesium is consumed. The resulting grey/brown solution is your Grignard reagent.

Part B: Reaction with this compound

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Ketone Preparation: Dissolve the this compound in ~40 mL of anhydrous Et₂O in the dropping funnel.

-

Slow Addition: Add the ketone solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. A white precipitate (the magnesium alkoxide) will likely form.[7]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Part C: Aqueous Work-up and Product Isolation

-

Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and hydrolyze the alkoxide.[7] This is an exothermic process with gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. If two layers do not form clearly, add more Et₂O and a small amount of water. Separate the aqueous and organic layers. Extract the aqueous layer twice more with Et₂O.

-

Washing: Combine all organic layers and wash them sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure tertiary alcohol.

Product Characterization

The final product, 2-(4-ethoxyphenyl)propan-2-ol, should be characterized to confirm its identity and purity. The following data are expected based on the structure and analogous compounds.[9][10]

| Analysis Method | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (q, 2H, -OCH₂CH₃), ~1.55 (s, 6H, -C(CH₃)₂), ~1.4 (t, 3H, -OCH₂CH₃), ~1.9 (s, 1H, -OH, broad, exchanges with D₂O). |

| ¹³C NMR (CDCl₃) | Aromatic carbons (~158, ~127, ~114), Quaternary carbinol carbon (~72), Methylene of ethoxy (~63), Methyls on carbinol (~29), Methyl of ethoxy (~15). |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-O stretch (~1240 cm⁻¹), C-H stretches (~2970 cm⁻¹), Aromatic C=C stretches (~1610, 1510 cm⁻¹). |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 194. Key fragment from loss of methyl (M-15) at m/z = 179. |

References

-

Grignard Reaction - Organic Chemistry Portal. [Online]. Available: [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Online]. Available: [Link]

-

The Grignard Reaction Mechanism - Chemistry Steps. [Online]. Available: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Online]. Available: [Link]

-

reaction of aldehydes and ketones with grignard reagents - Chemguide. [Online]. Available: [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) - Master Organic Chemistry. [Online]. Available: [Link]

- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents. [Online].

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM - ADICHEMISTRY. [Online]. Available: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. [Online]. Available: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - The Organic Chemistry Tutor (YouTube). [Online]. Available: [Link]

-

Grignard Reagent Reaction Mechanism - The Organic Chemistry Tutor (YouTube). [Online]. Available: [Link]

-

Grignard reaction - Wikipedia. [Online]. Available: [Link]

-

Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Online]. Available: [Link]

-

Synthesis of alcohols using Grignard reagents II (video) - Khan Academy. [Online]. Available: [Link]

-

2-(4-Methoxyphenyl)propan-2-ol - PubChem. [Online]. Available: [Link]

Sources

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. adichemistry.com [adichemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-methoxyphenyl)propan-2-ol | 7428-99-1 [chemicalbook.com]

The Versatility of 1-(4-Ethoxyphenyl)acetone in Modern Organic Synthesis: A Guide for Researchers

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(4-ethoxyphenyl)acetone emerges as a highly versatile and valuable precursor, particularly in the synthesis of substituted phenethylamine scaffolds, which are prevalent in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for its conversion into valuable amine derivatives.

Introduction to a Key Synthetic Intermediate

This compound, a substituted phenylacetone, possesses a unique combination of structural features that render it an attractive starting material for medicinal chemists and process development scientists. The ethoxy group at the para-position of the phenyl ring provides a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. The acetonyl side chain offers a reactive carbonyl group, a prime site for a variety of chemical transformations, most notably carbon-nitrogen bond forming reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~145-150 °C at 15 mmHg |

| Density | ~1.04 g/cm³ |

| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane, toluene) |

Core Application: Synthesis of N-Alkyl-1-(4-ethoxyphenyl)propan-2-amines via Reductive Amination

A primary application of this compound is its conversion to N-alkylated phenethylamine derivatives through reductive amination. This transformation is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse range of compounds with potential therapeutic applications. Here, we detail two reliable and widely employed protocols for the synthesis of a representative target molecule, N-ethyl-1-(4-ethoxyphenyl)propan-2-amine .

Protocol 1: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic and robust method for the reductive amination of ketones.[1][2] It typically employs formamide or ammonium formate as both the amine source and the reducing agent.[1] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is subsequently reduced in situ.[1][3]

Reaction Scheme:

Underlying Causality of Experimental Choices:

The choice of ammonium formate serves a dual purpose: it provides the ammonia necessary for imine formation and, upon heating, decomposes to formic acid, which acts as the reducing agent.[2] The high reaction temperature is crucial to drive the equilibrium towards the formation of the N-formyl intermediate and to facilitate the reduction step.[4] Subsequent acid hydrolysis is a standard procedure to cleave the formyl group to yield the desired primary amine, which can then be alkylated. A direct synthesis of the secondary amine can also be achieved using N-ethylformamide.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), and N-ethylformamide (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Hydrolysis: After cooling the reaction mixture to room temperature, add a 20% aqueous solution of hydrochloric acid (HCl). Heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl amine.

-

Work-up and Isolation: Cool the mixture and make it alkaline by the dropwise addition of a concentrated sodium hydroxide (NaOH) solution until a pH of >12 is reached. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-ethyl-1-(4-ethoxyphenyl)propan-2-amine. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Self-Validation:

The identity and purity of the synthesized N-ethyl-1-(4-ethoxyphenyl)propan-2-amine should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the analogous N-ethyl-1-(4-methoxyphenyl)propan-2-amine can serve as a useful reference.[5][6]

Diagram of the Leuckart-Wallach Reaction Workflow:

Caption: Workflow for the synthesis of N-ethyl-1-(4-ethoxyphenyl)propan-2-amine via the Leuckart-Wallach reaction.

Protocol 2: Reductive Amination using Sodium Borohydride

A milder and often more selective alternative to the Leuckart-Wallach reaction is reductive amination using a borohydride-based reducing agent.[7] This method typically involves the in situ formation of an imine from the ketone and an amine, followed by its immediate reduction.[7][8] Sodium borohydride (NaBH₄) is a commonly used, cost-effective, and relatively safe reducing agent for this purpose.[9]

Reaction Scheme:

Underlying Causality of Experimental Choices:

The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both the imine formation and the reduction step. A slight excess of the amine is used to drive the imine formation equilibrium forward. Sodium borohydride is added portion-wise to control the reaction rate and prevent excessive foaming. The reaction is generally performed at room temperature, making it a more energy-efficient process compared to the Leuckart-Wallach reaction.

Detailed Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add a solution of ethylamine (1.5-2.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions over 30-60 minutes, ensuring the temperature remains below 20 °C.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material. Carefully quench the reaction by the slow addition of water.

-

Work-up and Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Self-Validation:

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity. Comparison with literature data for analogous compounds is recommended.

Diagram of the Reductive Amination Workflow:

Caption: Workflow for the synthesis of N-ethyl-1-(4-ethoxyphenyl)propan-2-amine via reductive amination with sodium borohydride.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Diagram of the Leuckart-Wallach Reaction Mechanism:

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Diagram of the Reductive Amination with NaBH₄ Mechanism:

Caption: Simplified mechanism of reductive amination using sodium borohydride.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant phenethylamine derivatives. The protocols detailed herein for its conversion to N-ethyl-1-(4-ethoxyphenyl)propan-2-amine via the Leuckart-Wallach reaction and reductive amination with sodium borohydride offer reliable and scalable methods for researchers in both academic and industrial settings. The choice between these methods will depend on factors such as the desired scale, available equipment, and the sensitivity of other functional groups in the molecule. Future work in this area could explore the development of more sustainable and catalytic reductive amination procedures, further expanding the synthetic utility of this important precursor.

References

- Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 117-133.

-

Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]...

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

MDPI. (n.d.). Hypromellose Acetate Succinates as a Single Mebeverine Hydrochloride Release-Modifying Excipient for Fused Deposition Modeling. MDPI. Retrieved from [Link]

- Frederick, M. O., Pietz, M. A., Kjell, D. P., Richey, R. N., Tharp, G. A., Touge, T., Yokoyama, N., Kida, M., & Matsuo, T. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1447-1451.

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethoxyamphetamine. Retrieved from [Link]

- Brandt, S. D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 114.

- The Hive. (2002, July 4).

- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-535.

-

University of Florida Digital Collections. (n.d.). THE MECHANISM OF THE LEUCKART REACTION. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). Improved method for the synthesis of substituted formylamines and substituted amines.

-

ResearchGate. (2017). Identification of specific markers for amphetamine synthesised from the pre‐precursor APAAN following the Leuckart route and retrospective search for APAAN markers in profiling databases from Germany and the Netherlands. Retrieved from [Link]

-

Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]...

-

PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]

-

Scribd. (n.d.). Leuckart Reaction: Mechanism and Yields. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]

-

Wiley Online Library. (2021). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Retrieved from [Link]

-

PubMed. (2001). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubMed Central. (2018). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. Retrieved from [Link]

-

Scribd. (n.d.). Phenylacetone: Preparation. Retrieved from [Link]

Sources

- 1. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. N-ethyl-1-(4-methoxyphenyl)propan-2-amine 97% | CAS: 14367-46-5 | AChemBlock [achemblock.com]

- 6. N-ethyl-1-(4-methoxyphenyl)propan-2-amine;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | C31H43N3O5 | CID 71433947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds from 1-(4-Ethoxyphenyl)acetone

Introduction: The Strategic Value of 1-(4-Ethoxyphenyl)acetone in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules. The strategic selection of a starting material can significantly influence the efficiency, diversity, and novelty of a synthetic campaign. This compound stands out as a particularly valuable precursor due to the presence of a reactive ketone functionality and an ethoxyphenyl moiety, which can be a key pharmacophore or a site for further chemical modification. This guide provides a comprehensive overview of various synthetic routes to a range of medicinally relevant heterocyclic systems starting from this versatile ketone. We will delve into the practical application notes and detailed protocols for the synthesis of pyrazoles, isoxazoles, pyrimidines, quinolines, aminothiophenes, furans, pyrroles, and pyridines, with a focus on the underlying chemical principles and the rationale behind the experimental design.

The Gateway Intermediate: Synthesis of (E)-1-(4-Ethoxyphenyl)-4-phenylbut-3-en-2-one (A Chalcone)

A common and highly effective strategy for elaborating this compound into more complex heterocyclic systems is through its conversion to a chalcone. Chalcones, or α,β-unsaturated ketones, are pivotal intermediates in the synthesis of numerous five- and six-membered heterocycles.[1] The synthesis of (E)-1-(4-ethoxyphenyl)-4-phenylbut-3-en-2-one is readily achieved via a Claisen-Schmidt condensation reaction with benzaldehyde.[2][3]

Application Note: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens.[3] In this case, this compound, which possesses reactive α-hydrogens, is deprotonated by a base (typically NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).[3][4] The use of an aromatic aldehyde without α-hydrogens prevents self-condensation of the aldehyde.

Experimental Protocol: Synthesis of (E)-1-(4-Ethoxyphenyl)-4-phenylbut-3-en-2-one

-

To a solution of this compound (10 mmol) in ethanol (50 mL), add benzaldehyde (10 mmol).

-

To this stirred solution, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice with constant stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then washed with a small amount of cold ethanol.

-

The crude product is dried and can be further purified by recrystallization from ethanol to afford the pure (E)-1-(4-ethoxyphenyl)-4-phenylbut-3-en-2-one.

Reaction Workflow: Claisen-Schmidt Condensation

Caption: Workflow for the synthesis of the chalcone intermediate.

I. Synthesis of Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of pyrazoles from the previously prepared chalcone involves a cyclocondensation reaction with a hydrazine derivative.[1][5]

Application Note: Pyrazole Synthesis from Chalcones

The reaction of an α,β-unsaturated ketone (chalcone) with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles.[1] The reaction is typically carried out in a protic solvent like ethanol or acetic acid. The initial step involves the nucleophilic attack of the hydrazine at the β-carbon of the chalcone (Michael addition), followed by an intramolecular cyclization and dehydration to form the pyrazoline. In the presence of an oxidizing agent or under specific reaction conditions, the pyrazoline is converted to the more stable aromatic pyrazole.

Experimental Protocol: Synthesis of 5-(4-Ethoxyphenyl)-3-phenyl-1H-pyrazole

-

To a solution of (E)-1-(4-ethoxyphenyl)-4-phenylbut-3-en-2-one (5 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (10 mmol).

-

Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield the desired pyrazole.

Reaction Mechanism: Pyrazole Formation

Caption: Mechanism for the synthesis of pyrazoles from chalcones.

| Parameter | Value | Reference |

| Reactants | Chalcone, Hydrazine Hydrate | [5] |

| Solvent | Glacial Acetic Acid | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | 8-10 hours | [5] |

| Typical Yield | 60-80% | [5] |

II. Synthesis of Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. This scaffold is present in several commercially available drugs. A common route to isoxazoles is the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride.[6]

Application Note: Isoxazole Synthesis

The reaction of a chalcone with hydroxylamine hydrochloride in the presence of a base leads to the formation of isoxazolines, which can then be converted to isoxazoles.[6] The reaction proceeds via the initial formation of an oxime, followed by an intramolecular Michael-type addition of the hydroxyl group to the β-carbon of the double bond, and subsequent dehydration to yield the isoxazole.

Experimental Protocol: Synthesis of 5-(4-Ethoxyphenyl)-3-phenylisoxazole

-

A mixture of (E)-1-(4-ethoxyphenyl)-4-phenylbut-3-en-2-one (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (30 mL) is prepared.

-

To this mixture, a solution of potassium hydroxide (10 mmol) in ethanol (10 mL) is added dropwise.

-

The reaction mixture is refluxed for 6-8 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is treated with cold water, and the resulting solid is filtered, washed with water, and dried.

-

Purification by recrystallization from ethanol affords the pure isoxazole.

Reaction Mechanism: Isoxazole Formation

Caption: Mechanism for the synthesis of isoxazoles from chalcones.

| Parameter | Value | Reference |

| Reactants | Chalcone, Hydroxylamine HCl, KOH | [6] |

| Solvent | Ethanol | [6] |

| Temperature | Reflux | [6] |

| Reaction Time | 6-8 hours | [6] |

| Typical Yield | 70-85% | [6] |

III. Synthesis of Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are of immense biological importance as they form the basis of the nucleobases cytosine, thymine, and uracil. A versatile method for pyrimidine synthesis involves the reaction of chalcones with guanidine hydrochloride.[7][8]

Application Note: Pyrimidine Synthesis

The reaction of an α,β-unsaturated ketone with guanidine proceeds via an initial Michael addition of the guanidine to the β-carbon of the chalcone. This is followed by an intramolecular condensation between one of the amino groups of the guanidine and the carbonyl group of the former chalcone, and subsequent dehydration and tautomerization to yield the stable aromatic pyrimidine ring.[7]

Experimental Protocol: Synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-phenylpyrimidine

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (10 mmol) in absolute ethanol (30 mL), add guanidine hydrochloride (10 mmol).

-

To this mixture, add (E)-1-(4-ethoxyphenyl)-4-phenylbut-3-en-2-one (10 mmol).

-

Reflux the reaction mixture for 10-12 hours.

-

After cooling, the solvent is evaporated, and the residue is treated with cold water.

-

The solid product is filtered, washed with water, and dried.

-

Recrystallization from ethanol provides the pure 2-aminopyrimidine derivative.

Reaction Mechanism: Pyrimidine Formation

Caption: Mechanism for the synthesis of pyrimidines from chalcones.

| Parameter | Value | Reference |

| Reactants | Chalcone, Guanidine HCl, Sodium Ethoxide | [7][8] |

| Solvent | Ethanol | [7][8] |

| Temperature | Reflux | [7][8] |

| Reaction Time | 10-12 hours | [7][8] |

| Typical Yield | 50-70% | [7][8] |

IV. Synthesis of Quinolines

Quinolines are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyridine ring. The quinoline scaffold is a key structural motif in many natural products and synthetic drugs. The Friedländer synthesis is a classical method for preparing quinolines.[9][10][11]

Application Note: Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9][10] In this case, we can envision a reaction between a 2-amino-substituted benzaldehyde or ketone and this compound. For a more direct approach from readily available starting materials, one could react 2-aminobenzophenone with this compound. The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation followed by an intramolecular cyclodehydration to form the quinoline ring.[9]

Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)methyl-4-phenylquinoline

-

A mixture of 2-aminobenzophenone (10 mmol) and this compound (12 mmol) is heated in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) (1 mol%) under solvent-free conditions at 120-130 °C.

-

Alternatively, the reaction can be carried out in a high-boiling solvent like diphenyl ether.

-

The reaction is monitored by TLC for 3-5 hours.

-

After completion, the reaction mixture is cooled to room temperature and treated with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to give the desired quinoline.

Reaction Mechanism: Friedländer Synthesis

Caption: Mechanism of the Friedländer quinoline synthesis.

| Parameter | Value | Reference |

| Reactants | 2-Aminobenzophenone, this compound | [9][10] |

| Catalyst | p-Toluenesulfonic acid | [10] |

| Temperature | 120-130 °C | [10] |

| Reaction Time | 3-5 hours | [10] |

| Typical Yield | 75-90% | [10] |

V. Synthesis of 2-Aminothiophenes

2-Aminothiophenes are important building blocks in the synthesis of various biologically active compounds and materials. The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[12][13][14]

Application Note: Gewald Aminothiophene Synthesis

The Gewald reaction involves the condensation of a ketone, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base.[12] The reaction mechanism is believed to start with a Knoevenagel condensation between the ketone and the activated nitrile.[15] The resulting α,β-unsaturated nitrile then reacts with sulfur, followed by an intramolecular cyclization and tautomerization to afford the 2-aminothiophene.[15]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

-

To a mixture of this compound (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (50 mL), add a catalytic amount of a base such as morpholine or piperidine (2 mmol).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is treated with water, and the product is extracted with a suitable organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to give the desired 2-aminothiophene.

Reaction Workflow: Gewald Synthesis

Caption: Workflow for the Gewald aminothiophene synthesis.

| Parameter | Value | Reference |

| Reactants | This compound, Ethyl Cyanoacetate, Sulfur | [12][14] |

| Base | Morpholine or Piperidine | [12][14] |

| Solvent | Ethanol | [12][14] |

| Temperature | Reflux | [12][14] |

| Reaction Time | 2-4 hours | [12][14] |

| Typical Yield | 60-85% | [14] |

VI. Synthesis of Furans and Pyrroles via the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful method for the construction of furan and pyrrole rings from 1,4-dicarbonyl compounds.[16][17][18][19] To apply this synthesis starting from this compound, a suitable 1,4-dicarbonyl precursor needs to be prepared first.

Application Note: Paal-Knorr Synthesis

The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[16] The pyrrole synthesis, on the other hand, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[17][18] A plausible route to a 1,4-dicarbonyl precursor from this compound involves an initial α-halogenation followed by a reaction with an enolate of a second carbonyl compound.